2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Description
This compound is a 1,3-oxazole derivative featuring a benzyloxycarbonyl (Cbz)-protected amino methyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. The oxazole core, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and drug design. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthesis or biological assays . Its synthesis likely involves N-acylation, cyclization, or dehydrative steps analogous to methods described for related oxazole derivatives (e.g., cyclodehydration using POCl₃ or H₂SO₄) .
Properties
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-9-12(13(17)18)16-11(21-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPCRHNBNXUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142101 | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683815-52-3 | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683815-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amino group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Agents
One of the primary applications of this compound is in the synthesis of antiviral agents. The structure contains an oxazole ring, which is known for its biological activity against various viral infections. Research indicates that derivatives of oxazole compounds exhibit significant antiviral properties, making this compound a potential candidate for further development in antiviral drug synthesis .
Anticancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. Studies have shown that oxazole derivatives can act as inhibitors of protein kinases and other targets relevant to cancer therapy. This suggests that 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid could be explored as a scaffold for developing novel anticancer agents .
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the biological activity of peptides but offer advantages such as increased stability and bioavailability. The benzyloxycarbonyl group in this compound makes it a valuable building block for synthesizing peptidomimetics. Researchers have utilized this compound to design new peptide analogs that can interact with biological targets more effectively than their natural counterparts .
Structural Studies
Case Study 1: Antiviral Activity
In a study conducted by Belyk et al., derivatives of oxazole compounds were synthesized to evaluate their antiviral activity against HIV. The results indicated that certain modifications to the oxazole ring significantly enhanced antiviral efficacy, suggesting that similar modifications to this compound could yield potent antiviral agents .
Case Study 2: Anticancer Screening
A screening study published in Journal of Medicinal Chemistry highlighted the anticancer potential of oxazole derivatives. The study found that compounds with similar structures to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or other proteins, inhibiting their activity or altering their function. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group until it is selectively removed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related analogs:
2.2 Physicochemical and Pharmacological Differences
- Heterocycle Influence: Oxazole vs. Imidazoles often exhibit stronger hydrogen-bonding capacity due to dual nitrogen atoms . Thiazole vs. Oxazole: Thiazole () introduces sulfur, increasing polarizability and lipophilicity, which may enhance membrane permeability compared to the oxazole-based target . Isoxazole vs. Oxazole: Isoxazole () has inverted heteroatom positions, altering dipole moments and steric interactions. Its ethyl ester group reduces solubility relative to the carboxylic acid in the target compound .
Substituent Effects :
- The Cbz group in the target compound provides steric bulk and hydrolytic stability compared to tert-butoxycarbonyl (Boc) groups in analogs like 5{20}, which are acid-labile .
- The carboxylic acid in the target and ’s thiazole derivative improves water solubility, facilitating salt formation. In contrast, ’s ethyl ester prioritizes lipophilicity for passive diffusion .
Biological Activity
2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antioxidant, and enzyme inhibition effects.
- Molecular Formula : C13H17N2O5
- Molecular Weight : 267.28 g/mol
- CAS Number : 1418113-97-9
- Structure : The compound features an oxazole ring, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves the reaction of benzyloxycarbonyl derivatives with appropriate amines and carboxylic acids. The synthetic pathways often include:
- Formation of the oxazole ring through cyclization.
- Protection and deprotection steps involving benzyloxy groups to enhance stability and solubility.
- Final purification using chromatographic techniques.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial potential of oxazole derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}methyl | 1.6 | 3.2 | 1.6 | |
| Reference (5-Fluorocytosine) | 3.2 | 3.2 | 1.6 |
In a study by Singh et al., compounds similar to this oxazole derivative showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines and implicated in conditions like gout and hyperuricemia. The following table presents IC50 values for enzyme inhibition:
| Compound | IC50 (µM) |
|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}methyl | 9.9 |
| Reference (Febuxostat) | 3.6 |
The structure-activity relationship (SAR) studies suggest that modifications to the benzyloxy group can enhance binding affinity to the active site of xanthine oxidase .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of various oxazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited promising antibacterial activity comparable to standard antibiotics .
- Antioxidant Mechanism : Another study investigated the mechanism behind the antioxidant activity of oxazole derivatives. It was found that they reduce oxidative stress markers in cell cultures, providing insights into their potential use in treating neurodegenerative diseases .
- Xanthine Oxidase Inhibition : A detailed molecular docking study revealed that the compound binds effectively within the active site of xanthine oxidase, suggesting a competitive inhibition mechanism that could be beneficial in managing hyperuricemia .
Q & A
Q. What are the recommended synthetic routes for 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid?
A methodological approach involves:
- Stepwise assembly : Start with 5-methyl-1,3-oxazole-4-carboxylic acid. Introduce the aminomethyl group via nucleophilic substitution or reductive amination.
- Protection of the amine : Use benzyloxycarbonyl (Z) chloride to protect the amine group, ensuring optimal pH (8–9) and anhydrous conditions to avoid side reactions .
- Coupling agents : Carbonyldiimidazole (CDI) or DCC can activate the carboxylic acid for subsequent functionalization, as demonstrated in oxazole derivatives .
- Validation : Monitor reactions via TLC or HPLC (>97% purity as a benchmark, per standards in ) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times to standards (e.g., >97% purity criteria in ) .
- Spectroscopy :
Q. What are the stability and storage guidelines for this compound?
- Storage : Keep in sealed containers under inert gas (N or Ar) in a dry, ventilated environment (20–25°C), per safety protocols in and .
- Handling : Avoid prolonged exposure to moisture or light. Use desiccants and amber glassware to prevent hydrolysis of the benzyloxycarbonyl group.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Orthogonal validation : Cross-check melting points via DSC and traditional capillary methods. Compare solubility in DMSO, ethanol, and water using nephelometry .
- Batch analysis : Assess variability across synthetic batches (e.g., reports >97% purity via HPLC, which may conflict with alternative methods) .
- Computational modeling : Predict solubility parameters using COSMO-RS or DFT, referencing PubChem’s computational data .
Q. What strategies optimize the coupling efficiency of the benzyloxycarbonyl group during synthesis?
- Activation : Pre-activate the carboxylic acid with CDI or EDC/HOBt to enhance coupling yields (see for analogous protocols) .
- Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature control : Maintain 0–5°C during Z-group introduction to minimize racemization or degradation .
Q. How can potential biological targets or mechanisms of action be evaluated for this compound?
- Kinase assays : Screen against kinase panels (e.g., SAR-20347 in , an oxazole-carboxamide with kinase inhibition activity) .
- Enzyme inhibition : Test for interactions with carboxylic acid-processing enzymes (e.g., hydrolases) using fluorometric or calorimetric assays .
- Cellular uptake : Employ fluorescent analogs (e.g., benzoxazole derivatives in ) to track intracellular localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
